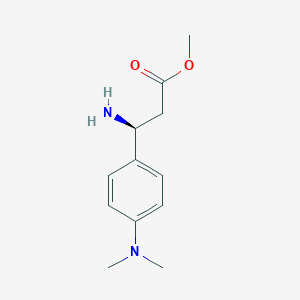
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethylamino group, and a propanoate ester, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and ionizing power values .
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that facilitate its biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-(dimethylamino)phenyl)propanoate: A structurally related compound with similar chemical properties.
Methyl (S)-2-acetamido-3-(4-(dimethylamino)phenyl)propanoate: Another similar compound used in organic synthesis.
Uniqueness
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.
Biological Activity
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl, also referred to as a derivative of dimethylaminopropanoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the realm of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl is C₁₄H₁₈ClN₂O₂. Its structure features a dimethylamino group attached to a phenyl ring, which is crucial for its biological interactions.
1. Cholinesterase Inhibition
One of the most significant biological activities associated with this compound is its potential as a cholinesterase inhibitor. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects comparable to established drugs like donepezil .
2. Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant activity. The ability to scavenge free radicals may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role .
3. Analgesic Effects
Preliminary studies suggest that this compound may also possess analgesic properties. Mechanistic studies have indicated that it could activate opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | AChE inhibition (IC50 ~20 nM) | |
| Antioxidant Activity | Scavenging free radicals | |
| Analgesic Properties | Opioid receptor activation |
Recent Research Insights
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the dimethylamino group significantly influence biological activity. For example, varying the substituents on the phenyl ring can enhance AChE inhibition and antioxidant capabilities .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
ZDZPKDIOYSXSFS-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















